molecular formula C8H14ClNO2 B2996246 Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride CAS No. 2044712-63-0

Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride

Cat. No.: B2996246
CAS No.: 2044712-63-0
M. Wt: 191.66
InChI Key: BLVFTQQDKVXXQV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the reaction of ethyl cyclopent-1-ene-1-carboxylate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-aminocyclopentene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h3,7H,2,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVFTQQDKVXXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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